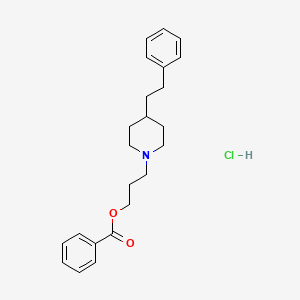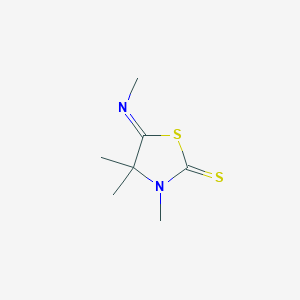![molecular formula C15H11BrO3 B14433663 [2-(4-Bromobenzoyl)phenyl]acetic acid CAS No. 77605-56-2](/img/structure/B14433663.png)
[2-(4-Bromobenzoyl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Bromobenzoyl)phenyl]acetic acid is an organic compound with the molecular formula C15H12BrNO3. It is a derivative of phenylacetic acid, where a bromobenzoyl group is attached to the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromobenzoyl)phenyl]acetic acid typically involves the bromination of phenylacetic acid followed by acylation. One common method is the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromophenylacetic acid is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[2-(4-Bromobenzoyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenylacetic acids.
科学的研究の応用
[2-(4-Bromobenzoyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly as a nonsteroidal anti-inflammatory drug (NSAID).
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
作用機序
The mechanism of action of [2-(4-Bromobenzoyl)phenyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. By blocking the synthesis of prostaglandins, the compound reduces inflammation and pain. This mechanism is similar to that of other NSAIDs .
類似化合物との比較
Similar Compounds
Bromfenac: Another NSAID with a similar structure and mechanism of action.
Ibufenac: A related compound with anti-inflammatory properties.
Phenylacetic acid: The parent compound from which [2-(4-Bromobenzoyl)phenyl]acetic acid is derived
Uniqueness
This compound is unique due to its specific bromobenzoyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its efficacy as an anti-inflammatory agent and provides a basis for further chemical modifications to develop new therapeutic agents .
特性
CAS番号 |
77605-56-2 |
|---|---|
分子式 |
C15H11BrO3 |
分子量 |
319.15 g/mol |
IUPAC名 |
2-[2-(4-bromobenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H11BrO3/c16-12-7-5-10(6-8-12)15(19)13-4-2-1-3-11(13)9-14(17)18/h1-8H,9H2,(H,17,18) |
InChIキー |
WHDCGJQKYIIXNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


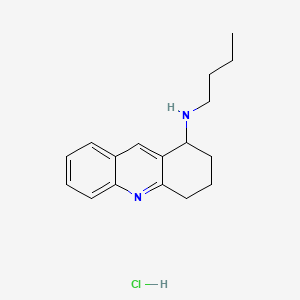
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
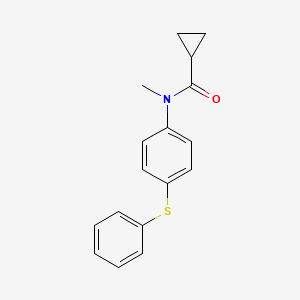

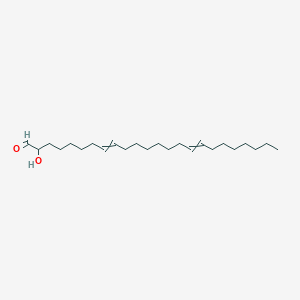
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
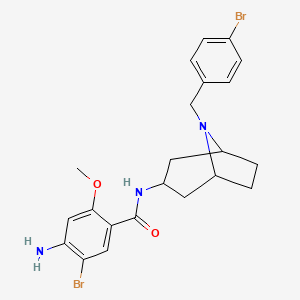
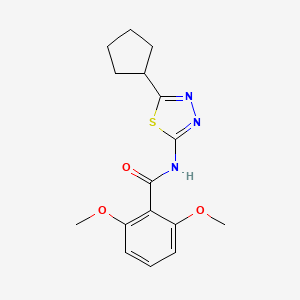
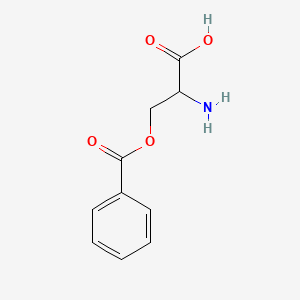
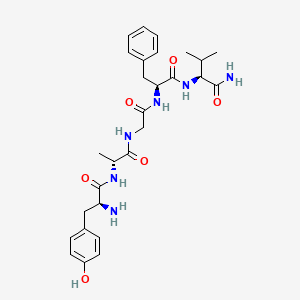
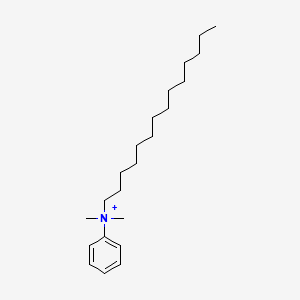
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
